![molecular formula C9H11NO3 B016309 Methyl 4-amino-2-methoxybenzoate CAS No. 27492-84-8](/img/structure/B16309.png)
Methyl 4-amino-2-methoxybenzoate
Overview
Description
Methyl 4-amino-2-methoxybenzoate (MAMB) is a chemical compound used in various scientific and industrial applications. It is a colorless solid with a molecular weight of 196.21 g/mol. MAMB is a derivative of benzoic acid, a naturally occurring organic acid found in many plants and animals. MAMB has a wide range of applications including in the synthesis of pharmaceuticals, cosmetics, and food additives. It is also used in the production of polymers, dyes, and other chemicals.
Scientific Research Applications
Intermediate in Synthesis
“Methyl 4-amino-2-methoxybenzoate” is used as an intermediate in the synthesis of Metoclopramide . Metoclopramide is a medication used mostly for stomach and esophageal problems. It is commonly used to treat and prevent nausea and vomiting, to help with emptying of the stomach in people with delayed stomach emptying, and to help with gastroesophageal reflux disease.
Liquid Chromatography
“Methyl 4-amino-2-methoxybenzoate” has been used in liquid chromatography . Specifically, it has been used in a system for applying fast temperature gradients. This involves using the column wall itself as a resistive heater .
Mechanism of Action
Target of Action
Methyl 4-amino-2-methoxybenzoate is a chemical compound with the molecular formula H2NC6H3(OCH3)CO2CH3
It is known to affect the respiratory system .
Biochemical Pathways
Given its potential impact on the respiratory system , it may influence pathways related to respiratory function.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is BBB permeant , indicating that it can cross the blood-brain barrier.
Result of Action
Given its potential impact on the respiratory system , it may influence cellular processes within respiratory tissues.
properties
IUPAC Name |
methyl 4-amino-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPQMVSYNJQULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181911 | |
Record name | Methyl 4-amino-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-methoxybenzoate | |
CAS RN |
27492-84-8 | |
Record name | Methyl 4-amino-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27492-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027492848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-amino-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 4-amino-2-methoxybenzoate in pharmaceutical synthesis?
A: Methyl 4-amino-2-methoxybenzoate serves as a crucial building block in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate in the production of Metoclopramide [], a medication primarily used to treat nausea and vomiting. Furthermore, it acts as a starting material for synthesizing Amisulpride [], an antipsychotic drug.
Q2: How is Methyl 4-amino-2-methoxybenzoate synthesized?
A: One common approach involves the methylation of 4-aminosalicylic acid using dimethyl sulfate in the presence of potassium hydroxide and acetone. This method, highlighted in a study focused on improving the industrial synthesis of Metoclopramide [], results in the formation of Methyl 4-amino-2-methoxybenzoate.
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